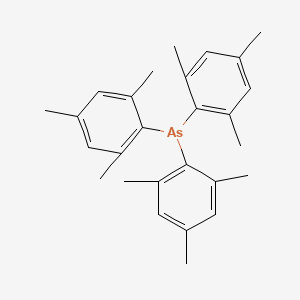![molecular formula C16H26O2 B14173107 [(1-Butoxyhexyl)oxy]benzene CAS No. 923035-51-2](/img/structure/B14173107.png)
[(1-Butoxyhexyl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Butoxyhexyl)oxy]benzene is an organic compound with the molecular formula C16H26O2. It consists of a benzene ring substituted with a (1-butoxyhexyl)oxy group. This compound is part of the larger family of benzene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Butoxyhexyl)oxy]benzene typically involves the reaction of hexanol with butyl bromide to form 1-butoxyhexane. This intermediate is then reacted with phenol in the presence of a base to yield this compound. The reaction conditions often include the use of a solvent such as toluene and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-Butoxyhexyl)oxy]benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted benzene derivatives.
Scientific Research Applications
[(1-Butoxyhexyl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Butoxyhexyl)oxy]benzene involves its interaction with molecular targets through various pathways. For example, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the (1-butoxyhexyl)oxy group can influence the reactivity and selectivity of these reactions.
Comparison with Similar Compounds
[(1-Butoxyhexyl)oxy]benzene can be compared with other benzene derivatives such as:
Anisole (methoxybenzene): Similar in structure but with a methoxy group instead of a (1-butoxyhexyl)oxy group.
Phenol (hydroxybenzene): Contains a hydroxyl group, making it more reactive in certain types of reactions.
Toluene (methylbenzene): Has a methyl group, which affects its chemical properties differently compared to this compound.
The uniqueness of this compound lies in its specific substituent, which imparts distinct physical and chemical properties, making it suitable for specialized applications.
Properties
CAS No. |
923035-51-2 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
1-butoxyhexoxybenzene |
InChI |
InChI=1S/C16H26O2/c1-3-5-8-13-16(17-14-6-4-2)18-15-11-9-7-10-12-15/h7,9-12,16H,3-6,8,13-14H2,1-2H3 |
InChI Key |
BDIFCTPYGPNTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[4-(2-cyclohexylpropan-2-yl)phenyl]hydroxylamine](/img/structure/B14173032.png)
methanone](/img/structure/B14173052.png)



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-](/img/structure/B14173069.png)
![1,3-bis[(E)-2-nitroethenyl]benzene](/img/structure/B14173071.png)


![5-tert-Butyl-4'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14173077.png)
![1-[Bis(2-methylaziridin-1-yl)phosphoryl]-2,5-dimethylpyrrolidine](/img/structure/B14173089.png)


![1-(2-{2-[2-(2-Fluoroethoxy)ethoxy]ethoxy}ethyl)-2-nitro-1H-imidazole](/img/structure/B14173104.png)
